N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in solvents like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts like PTSA-ZnCl2, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted oxadiazole derivatives with potential biological activities .
Scientific Research Applications
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) in nematodes, leading to the disruption of their energy metabolism . Molecular docking studies have indicated that the compound binds effectively to amino acids around the SDH active pocket, enhancing its inhibitory activity .
Comparison with Similar Compounds
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide can be compared with other similar oxadiazole derivatives, such as:
- 3-(4-Chlorophenyl)-5-(((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
These compounds share the oxadiazole core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-8(14)12-10(5-6-10)9-11-7(2)13-15-9/h5-6H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVVMGKERJLPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=NC(=NO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.